3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester
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Description
3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester (CAS 158053-33-9) is an aromatic compound with significant biological activity. Its structure consists of a naphthalene ring substituted with a propionic acid moiety that contains a keto group, contributing to its unique chemical properties and potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C14H12O3, with a molecular weight of approximately 228.24 g/mol. The compound features an ester functional group, which may influence its reactivity and biological interactions compared to related compounds.
Property | Value |
---|---|
Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
Structure | Structure |
CAS Number | 158053-33-9 |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, possibly by inhibiting cyclooxygenase enzymes similar to other propionic acid derivatives like ibuprofen and naproxen.
- Anticancer Activity : Preliminary studies suggest that it may interact with specific pathways involved in cell proliferation and apoptosis, indicating potential anticancer effects.
- Interactions with Biological Targets : Interaction studies have suggested binding affinities to various enzymes involved in metabolic pathways, which may elucidate its biological effects.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression, disrupting essential biological pathways.
- Cell Cycle Modulation : It is believed to affect the cell cycle by promoting apoptosis in cancer cells, although the specific pathways remain to be fully elucidated.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated the antiproliferative effects of this compound against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .
- Comparative Analysis : A comparative study with structurally similar compounds showed that while many derivatives exhibited some level of biological activity, this compound displayed superior efficacy in certain assays, particularly those related to inflammation and cancer cell viability .
Properties
IUPAC Name |
methyl 3-naphthalen-2-yl-3-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGIHNDYVVJGHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158053-33-9 |
Source
|
Record name | 158053-33-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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